methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps, including the formation of the pyrazole ring, the piperidine ring, and the final esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction often employs palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and inhibiting enzyme activity. The piperidine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring and have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.
Benzoate esters: These compounds share the benzoate ester group and are used in various chemical applications.
Uniqueness
Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-16-8-10-24(11-9-16)18-12-17(22-23-18)13-2-3-13/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLNOMVPDNEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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